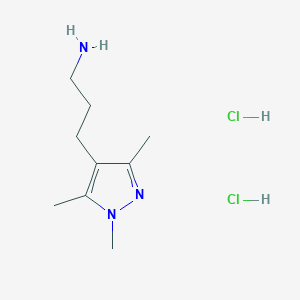

3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride

Description

3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine dihydrochloride is a pyrazole-derived amine salt characterized by a 1,3,5-trimethyl-substituted pyrazole ring linked to a propylamine chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-7-9(5-4-6-10)8(2)12(3)11-7;;/h4-6,10H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWYAZNVUYAKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and its analogues:

Key Observations :

- Substituent Effects: The 1,3,5-trimethylpyrazole group in the target compound increases lipophilicity compared to unsubstituted pyrazole derivatives (e.g., C6H11N3·2HCl) .

- Heterocycle Choice : Replacing pyrazole with triazole (C6H12N4·HCl) introduces a different electronic profile, as triazoles are more electron-deficient, which could influence metabolic stability . Pyridine-based analogues (C8H12N2·2HCl) exhibit higher basicity due to the nitrogen-rich aromatic ring, altering solubility and pH-dependent behavior .

Physicochemical Properties

Notes:

- Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, as seen in the solubility of N-[2-(1H-Imidazol-1-yl)-4-pyrimidylmethyl]-3-(3-fluorophenyl)-propan-1-amine dihydrochloride (20 mg/mL in DMSO) .

- Purity levels for pyrazole and pyridine derivatives often exceed 98%, suggesting robust synthetic protocols .

Biological Activity

3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine; dihydrochloride is a chemical compound with potential biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine

- CAS Number : 956372-59-1

- Molecular Formula : C9H17N3

- Molecular Weight : 167.26 g/mol

- Purity : ≥95% .

The compound acts primarily as a modulator of neurotransmitter systems. Its structural similarity to other known pharmacological agents suggests potential interactions with serotonin (5-HT) receptors and possibly other monoamine receptors. The pyrazole ring is known for its ability to influence various biological pathways, including those related to mood regulation and thermoregulation.

1. Serotonin Receptor Interaction

Research indicates that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT1A subtype. Activation of these receptors has been linked to various physiological responses including:

- Regulation of body temperature.

- Modulation of mood and anxiety levels.

These interactions may lead to hypothermic effects observed in animal models when administered .

2. Thermoregulatory Effects

Studies have shown that activation of serotonin receptors can result in hypothermia in warm-blooded animals. For instance, the administration of a similar compound led to significant decreases in metabolic rates and body temperature through mechanisms involving both heat production and loss .

Case Study 1: Serotonin Modulation

In a controlled study involving rodents, the administration of 3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine resulted in observable changes in body temperature and behavior consistent with serotonin receptor activation. The results indicated a dose-dependent relationship between the compound's administration and the degree of hypothermia observed .

Case Study 2: Neurotransmitter Interaction

Another study focused on the compound's potential as an antidepressant by assessing its effects on serotonin levels in the brain. The findings suggested that compounds similar to this one could enhance serotonergic activity, which is critical for mood regulation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.